molecular formula C18H24N6O2 B12533311 Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro- CAS No. 651354-48-2

Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-

Cat. No.: B12533311
CAS No.: 651354-48-2
M. Wt: 356.4 g/mol
InChI Key: XYAKELZFPYKSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- is a complex organic compound that features a guanidine group attached to a phenyl ring, which is further substituted with an imidazole ring and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- typically involves multi-step organic reactions. One common method involves the reaction of N-chlorophthalimide with isocyanides and amines to form N-phthaloyl-guanidines, which are then further reacted to yield the desired guanidine derivative . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Addition: The guanidine group can participate in nucleophilic addition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and electrophiles such as bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions on the phenyl ring can yield various substituted derivatives .

Scientific Research Applications

Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of pharmaceuticals, particularly those targeting enzymes and receptors.

    Materials Science: Its unique structural properties make it useful in the design of novel materials with specific electronic and mechanical properties.

    Biological Research: It is used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- involves its interaction with specific molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, while the imidazole ring can participate in π-π stacking interactions . These interactions modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Guanidine derivatives: Compounds such as N,N’-disubstituted guanidines and N,N,N’-trisubstituted guanidines share similar structural features and reactivity.

    Imidazole derivatives: Compounds containing imidazole rings, such as histamine receptor antagonists, exhibit similar biological activities.

Uniqueness

Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- is unique due to its combination of a guanidine group, an imidazole ring, and a nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

651354-48-2

Molecular Formula

C18H24N6O2

Molecular Weight

356.4 g/mol

IUPAC Name

2-[4-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]phenyl]-1-nitroguanidine

InChI

InChI=1S/C18H24N6O2/c19-18(23-24(25)26)21-15-9-7-14(8-10-15)16-12-20-17(22-16)11-6-13-4-2-1-3-5-13/h7-10,12-13H,1-6,11H2,(H,20,22)(H3,19,21,23)

InChI Key

XYAKELZFPYKSME-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC2=NC=C(N2)C3=CC=C(C=C3)N=C(N)N[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.